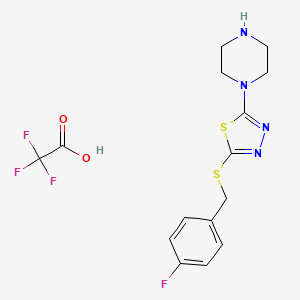
2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C15H16F4N4O2S2 and its molecular weight is 424.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
- A study by Başoğlu et al. (2013) focused on the synthesis of compounds including 1,3,4-thiadiazole and their biological activities. The compounds demonstrated antimicrobial, anti-lipase, and anti-urease activities, suggesting potential applications in treating infections and related disorders (Başoğlu et al., 2013).
Antimicrobial Properties of 1,3,4-Thiadiazole Derivatives
- Jadhav et al. (2017) synthesized derivatives of 1,3,4-thiadiazole, showing moderate to good antimicrobial activities against various bacterial strains. This indicates potential for developing new antimicrobial agents (Jadhav et al., 2017).
Novel Thiadiazole Amide Compounds with Antiviral and Antibacterial Activities
- Xia (2015) developed novel 1,3,4-thiadiazole amide compounds containing piperazine, displaying inhibitory effects on bacterial and viral pathogens, suggesting their use in developing new antiviral and antibacterial drugs (Xia, 2015).
Antibacterial Activities of Piperazine Derivatives
- Wu Qi (2014) synthesized piperazine derivatives that exhibited significant antibacterial activities, indicating potential applications in combating bacterial infections (Wu Qi, 2014).
Sparfloxacin Derivatives for Antibacterial and Antimycobacterial Activities
- Gurunani et al. (2022) explored sparfloxacin derivatives, which revealed moderate activities against certain bacteria, suggesting potential in developing treatments for bacterial infections (Gurunani et al., 2022).
DNA Binding Investigations and Anticancer Studies
- Farooqi et al. (2018) conducted DNA binding investigations with 1,3,4-thiadiazole derivatives, indicating significant potential as anti-cancer agents (Farooqi et al., 2018).
Mycobacterium tuberculosis GyrB Inhibitors
- Jeankumar et al. (2013) designed compounds inhibiting Mycobacterium tuberculosis, suggesting a role in developing new therapies for tuberculosis (Jeankumar et al., 2013).
Fluorine Substituted Benzothiazole Comprising Thiazole for Anti-Microbial Screening
- Jagtap et al. (2010) synthesized compounds with potential antimicrobial activities, highlighting the possibility of using these compounds in developing new antimicrobial agents (Jagtap et al., 2010).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-piperazin-1-yl-1,3,4-thiadiazole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S2.C2HF3O2/c14-11-3-1-10(2-4-11)9-19-13-17-16-12(20-13)18-7-5-15-6-8-18;3-2(4,5)1(6)7/h1-4,15H,5-9H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKOZUKZYDWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)SCC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)
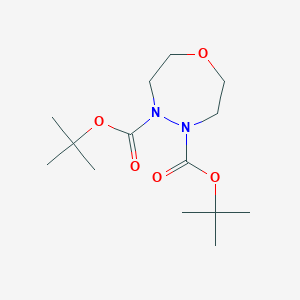
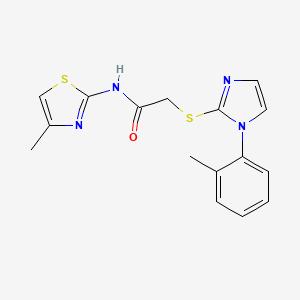
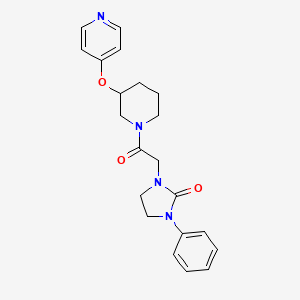
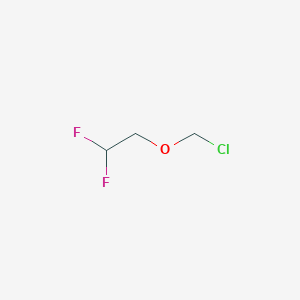
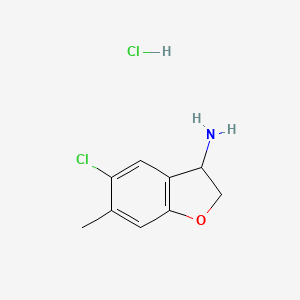
![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)
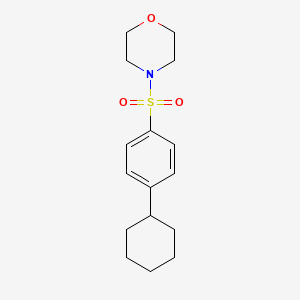
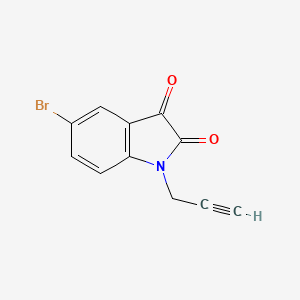


![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)
![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)